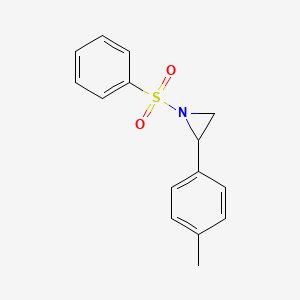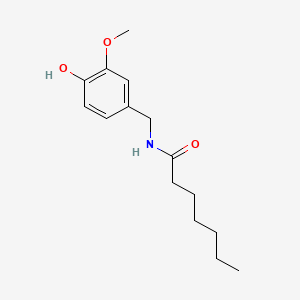
1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-2-(p-tolyl)aziridine is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, substituted with a phenylsulfonyl group and a p-tolyl group. The presence of these substituents imparts distinct chemical properties and reactivity patterns to the molecule.
Vorbereitungsmethoden
The synthesis of 1-(Phenylsulfonyl)-2-(p-tolyl)aziridine typically involves the reaction of aziridine with phenylsulfonyl chloride and p-tolyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the aziridine ring. The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the electrophilic sulfur atom of the phenylsulfonyl chloride, followed by the addition of the p-tolyl group .
Analyse Chemischer Reaktionen
1-(Phenylsulfonyl)-2-(p-tolyl)aziridine undergoes a variety of chemical reactions due to the strained nature of the aziridine ring and the electron-withdrawing effects of the phenylsulfonyl group. Common reactions include:
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA typically yields sulfoxides, while reduction with LiAlH4 produces amines .
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-2-(p-tolyl)aziridine has found applications in various fields of scientific research:
Wirkmechanismus
The mechanism by which 1-(Phenylsulfonyl)-2-(p-tolyl)aziridine exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The strained aziridine ring is highly reactive, allowing it to participate in a variety of chemical transformations. The phenylsulfonyl group acts as an electron-withdrawing group, increasing the electrophilicity of the aziridine nitrogen and facilitating nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)-2-(p-tolyl)aziridine can be compared to other aziridine derivatives and sulfonyl-substituted compounds:
1-Chloroalkyl p-Tolyl Sulfoxides: These compounds are used as acetylide anion equivalents and have different reactivity patterns compared to aziridines.
Phenyl p-Tolyl Sulfone: This compound lacks the aziridine ring and thus has different chemical properties and applications.
The unique combination of the aziridine ring and the phenylsulfonyl group in 1-(Phenylsulfonyl)-2-(p-tolyl)aziridine imparts distinct reactivity and makes it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
97401-88-2 |
|---|---|
Molekularformel |
C15H15NO2S |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-(4-methylphenyl)aziridine |
InChI |
InChI=1S/C15H15NO2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
InChI-Schlüssel |
LICODCQMTFSSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)
![5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B11853039.png)

![(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B11853045.png)




![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)




